2-Chloro-4-fluorophenylacetonitrile

Overview

Description

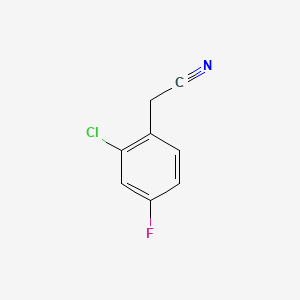

2-Chloro-4-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenylacetonitrile typically involves the reaction of 2-Chloro-4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Sodium cyanide, DMF or DMSO, reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran (THF), room temperature or slightly elevated temperatures.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, room temperature or elevated temperatures.

Major Products Formed

Nucleophilic substitution: Substituted benzonitriles with various functional groups.

Reduction: 2-Chloro-4-fluorophenylamine.

Oxidation: 2-Chloro-4-fluorobenzoic acid.

Scientific Research Applications

2-Chloro-4-fluorophenylacetonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.

Medicine: As a precursor in the development of potential therapeutic agents for various diseases.

Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the conversion of nitriles to other functional groups. It may also interact with receptors or proteins involved in cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-fluorophenylacetonitrile: Similar structure but with different positions of the chloro and fluoro groups.

2-Fluoro-4-chlorophenylacetonitrile: Another positional isomer with the same molecular formula but different arrangement of substituents.

Uniqueness

2-Chloro-4-fluorophenylacetonitrile is unique due to its specific arrangement of chloro and fluoro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specific compounds and in research applications where precise molecular interactions are required .

Biological Activity

2-Chloro-4-fluorophenylacetonitrile (CFPAN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of CFPAN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

CFPAN has the chemical formula C₈H₅ClFN and is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which can influence its biological activity. The compound's structure is represented as follows:

The biological activity of CFPAN can be attributed to its ability to interact with various biological targets. The presence of halogen atoms (chlorine and fluorine) in its structure enhances lipophilicity and may facilitate interactions with cellular membranes or specific receptors.

Inhibition of Enzymatic Activity

Recent studies have indicated that CFPAN derivatives exhibit inhibitory effects on certain enzymes. For instance, compounds bearing a similar structural motif have shown significant inhibition against tyrosinase (AbTYR), an enzyme involved in melanin synthesis. The IC₅₀ values for these compounds ranged from 0.19 to 1.72 μM, indicating potent inhibitory activity compared to standard inhibitors like kojic acid .

Antimicrobial Activity

CFPAN has been evaluated for its antimicrobial properties, particularly against Klebsiella pneumoniae . Research indicated that derivatives of CFPAN displayed promising antibacterial activity without significant cytotoxic effects, making them suitable candidates for further development in antimicrobial therapies .

Cytotoxicity and Pharmacokinetics

Preliminary assessments of CFPAN's cytotoxicity suggest that it has favorable profiles for future in vivo studies. In silico analyses have predicted good pharmacokinetic parameters, suggesting that CFPAN could be orally bioavailable and effective in clinical settings .

Case Studies

- Antibacterial Efficacy : A study explored the combination of CFPAN with conventional antibiotics such as ciprofloxacin and meropenem against K. pneumoniae strains. The combination therapy showed enhanced efficacy, indicating that CFPAN could serve as a valuable adjunct in treating resistant bacterial infections .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of CFPAN derivatives, revealing that structural modifications significantly influenced their potency against AbTYR. This study highlighted the importance of specific functional groups in enhancing biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of CFPAN and its derivatives:

| Compound | Target Enzyme | IC₅₀ (μM) | Activity Description |

|---|---|---|---|

| This compound | AbTYR | 0.19 - 1.72 | Potent inhibitor compared to kojic acid |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | Not specified | Exhibited antibacterial activity |

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMCLMKFBYLWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369352 | |

| Record name | 2-Chloro-4-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-56-0 | |

| Record name | 2-Chloro-4-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.